(2S)-2-butyloxirane
Overview
Description
(2S)-2-butyloxirane, also known as (S)-2-butyloxirane, is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether structure, which includes an oxygen atom bonded to two carbon atoms. This compound is notable for its chirality, meaning it has a specific spatial arrangement that is not superimposable on its mirror image. The (2S) designation indicates the specific stereochemistry of the molecule, with the substituents arranged in a particular configuration around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2-butyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, (S)-2-butene can be treated with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), to form this compound. The reaction typically occurs under mild conditions and is highly stereoselective, ensuring the formation of the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of chiral catalysts to achieve high enantioselectivity. Catalysts such as Jacobsen’s catalyst or Sharpless epoxidation catalysts are often employed to convert prochiral alkenes into the desired chiral epoxides. These methods are scalable and can produce large quantities of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-butyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are used under mild conditions to open the epoxide ring and form diols.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the epoxide to alcohols.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can attack the epoxide ring, leading to ring-opening and substitution products.
Major Products Formed:
Diols: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Alcohols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2S)-2-butyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its reactivity and stereochemistry make it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of polymers and as a reactive intermediate in the manufacture of various chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-butyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the epoxide ring is opened to form more stable products. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
(2R)-2-butyloxirane: The enantiomer of (2S)-2-butyloxirane, with the opposite stereochemistry.
Ethylene oxide: A simpler epoxide with a two-carbon chain.
Propylene oxide: An epoxide with a three-carbon chain.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis, where the formation of enantiomerically pure products is crucial.
Properties
IUPAC Name |
(2S)-2-butyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNBDXQTMPYBAT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315489 | |
Record name | (2S)-2-Butyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130404-08-9 | |
Record name | (2S)-2-Butyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130404-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Butyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-butyl-, (2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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